molecular formula C10H15NO3 B7934886 4-Methoxy-2-(2-methoxyethoxy)aniline

4-Methoxy-2-(2-methoxyethoxy)aniline

Cat. No.: B7934886
M. Wt: 197.23 g/mol
InChI Key: JLAFURIZCMSDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(2-methoxyethoxy)aniline is a substituted aniline derivative characterized by a methoxy group at the 4-position and a 2-methoxyethoxy substituent at the 2-position of the aromatic ring. This compound is pivotal in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-donating methoxy groups with a flexible ether chain, enhancing solubility in polar solvents and enabling versatile reactivity in cross-coupling reactions or polymer formation .

Properties

IUPAC Name

4-methoxy-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(13-2)3-4-9(10)11/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAFURIZCMSDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methoxyethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-methoxyethanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:

    Esterification: 4-nitrophenol is reacted with 2-methoxyethanol in the presence of a base such as sodium hydroxide to form 4-nitrophenyl-2-methoxyethyl ether.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

4-Methoxy-2-(2-methoxyethoxy)aniline is characterized by its unique molecular structure that includes methoxy and methoxyethoxy substituents attached to an aniline core. Its chemical formula is C11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_3, which contributes to its solubility and reactivity in various chemical environments. The presence of ether linkages enhances its properties, making it suitable for a range of applications.

Drug Development

One of the primary applications of this compound is as a building block in drug development. Its structural features may confer desirable biological properties, making it a candidate for the synthesis of pharmaceutical agents. For instance, compounds derived from this aniline derivative have been investigated for their potential as anti-cancer agents due to their ability to interact with specific biological targets .

Polymer Chemistry

In material science, this compound serves as a precursor for synthesizing polymers with enhanced properties. The ether functionalities can improve the solubility and processability of polymers, making them suitable for applications in coatings and adhesives .

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex organic molecules. For example:

  • Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : Reduction reactions can convert it into its corresponding amine or other reduced forms.
  • Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions .

Case Studies

  • Pharmaceutical Research : A study explored the synthesis of derivatives from this compound that exhibited promising anti-cancer activity in vitro. These derivatives were tested against various cancer cell lines, demonstrating potential for further development into therapeutic agents .
  • Polymer Development : Research focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials showed improved performance in industrial applications such as coatings and sealants .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce nucleophilicity but enhance stability, requiring harsher conditions (e.g., iodination).
  • Bulky substituents (e.g., perfluorodecyl in ) necessitate chromatographic purification, whereas furan derivatives (e.g., ) achieve high yields via Suzuki coupling.

Stability and Reactivity

  • Thermal Stability : Methoxyethoxy-substituted anilines decompose at higher temperatures (∼249°C) compared to methyl analogs (e.g., 4-Methoxy-2-methylaniline, m.p. 13°C) due to increased molecular weight and ether chain flexibility .
  • Reactivity in Cross-Coupling : Palladium-catalyzed reactions with 4-Methoxy-2-(2-methoxyethoxy)aniline show slower kinetics than methyl-substituted analogs, attributed to steric hindrance from the methoxyethoxy group .

Q & A

Q. Methodological Answer :

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) paired with ligands like 1,1’-bis(diphenylphosphino)ferrocene are effective for Suzuki-Miyaura cross-coupling reactions involving boronic acid derivatives. This approach enhances coupling efficiency in intermediates .
  • Solvent Systems : Use 1,4-dioxane or toluene/ethanol mixtures to stabilize intermediates during deprotection (e.g., tert-butyl ester removal with HCl/dioxane) .
  • Purification : Employ silica gel column chromatography (ethyl acetate/hexane gradients) or reverse-phase C18 chromatography (acetonitrile/water) for high-purity isolation .
  • Yield Optimization : Monitor reaction progress via LCMS (e.g., m/z 236 [M+H]⁺ for intermediates) to adjust stoichiometry and reaction time .

What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., observed m/z 235.1239 vs. calculated 235.1230 for C₁₆H₁₄N₂) to validate synthesis targets .
  • Multinuclear NMR : Use ¹³C NMR to assign aromatic carbons (e.g., δ 151.7 ppm for methoxy-substituted carbons) and distinguish regioisomers .
  • HPLC Retention Time Analysis : Compare retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) to reference standards for purity assessment .

How can researchers address low solubility of this compound in aqueous reaction systems?

Q. Methodological Answer :

  • Co-Solvent Systems : Introduce dioxane or ethanol (5–20% v/v) to improve solubility during cross-coupling or iodination steps .
  • Derivatization : Convert the free amine to hydrochloride salts via HCl/dioxane treatment, enhancing crystallinity and solubility in polar solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity in biphasic systems .

What experimental strategies resolve contradictions in reported synthetic pathways for methoxyethoxy-substituted anilines?

Q. Methodological Answer :

  • Comparative Reaction Screening : Test alternative pathways (e.g., tert-butyl deprotection vs. direct alkylation) using DOE (Design of Experiments) to identify optimal conditions .
  • Isolation of Intermediates : Characterize intermediates (e.g., 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride) via LCMS and NMR to pinpoint side reactions .
  • Literature Meta-Analysis : Cross-reference patent data (e.g., EP 4 374 877 A2) with peer-reviewed syntheses to validate reproducibility .

How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

Q. Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, methoxyethoxy groups may donate electron density via resonance, activating the ring for electrophilic substitution .
  • Molecular Dynamics Simulations : Predict solvent interactions and aggregation behavior during crystallization .
  • Docking Studies : Evaluate binding affinity in supramolecular or catalytic systems (e.g., enzyme inhibition assays) .

What purification challenges arise during scale-up of this compound, and how are they mitigated?

Q. Methodological Answer :

  • Chromatography Optimization : Use gradient elution (0–40% ethyl acetate/hexane) for silica gel columns to separate closely related byproducts .
  • Recrystallization Solvents : Hexane/ether mixtures (1:3 v/v) effectively precipitate hydrochloride salts while removing residual dioxane .
  • Pilot-Scale Filtration : Employ Buchner filtration with celite beds to handle high-viscosity reaction mixtures .

How do steric and electronic factors influence regioselectivity in cross-coupling reactions of this compound?

Q. Methodological Answer :

  • Steric Maps : Analyze substituent bulk (e.g., trifluoromethyl vs. methoxyethoxy) to predict coupling sites. Bulky groups at the 4-position may direct reactions to the 2-position .
  • Electronic Profiling : Use Hammett constants (σ⁺) to quantify electron-donating effects. Methoxyethoxy (σ⁺ ~ -0.27) enhances ortho/para reactivity in electrophilic substitutions .
  • Competitive Experiments : Compare yields of iodination (e.g., N-iodosuccinimide in acetic acid) at different positions to map reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.